2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a dihydroindene-dione core. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization and reduction reactions to yield the final product . The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve moderate temperatures (50-100°C) and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups .
Scientific Research Applications
2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL
Uniqueness
What sets 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its unique dihydroindene-dione core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
Molecular Formula |
C22H17NO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H17NO3/c1-26-17-13-11-16(12-14-17)23-22(15-7-3-2-4-8-15)20(24)18-9-5-6-10-19(18)21(22)25/h2-14,23H,1H3 |
InChI Key |
ZNQRZCLIRHKLHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.